molecular formula C7H4F4O2S B2657030 2-(Trifluoromethyl)benzenesulfonyl fluoride CAS No. 52201-00-0

2-(Trifluoromethyl)benzenesulfonyl fluoride

Cat. No. B2657030
CAS RN: 52201-00-0
M. Wt: 228.16
InChI Key: ZGHIWBACRZVGLY-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)benzenesulfonyl fluoride is a chemical compound with the empirical formula C7H4F4O2S . It has a molecular weight of 228.16 . This compound is typically available in powder form .


Synthesis Analysis

A one-pot synthesis method has been developed to transform sulfonates or sulfonic acids into sulfonyl fluorides . This method features mild reaction conditions and uses readily available reagents .


Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)benzenesulfonyl fluoride is represented by the SMILES string FS(C1=C(C(F)(F)F)C=CC=C1)(=O)=O . The InChI key for this compound is ZGHIWBACRZVGLY-UHFFFAOYSA-N .


Chemical Reactions Analysis

Sulfonyl fluoride motif can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This new click chemistry approach through sulfates is a complimentary approach to using amides and phosphate groups as linkers .


Physical And Chemical Properties Analysis

2-(Trifluoromethyl)benzenesulfonyl fluoride is a powder with a melting point between 25-30 °C . The compound has a density of 1.585 g/mL at 25 °C .

Scientific Research Applications

Synthesis of Novel Compounds

2-(Trifluoromethyl)benzenesulfonyl fluoride has been used in the synthesis of novel compounds, particularly N-substituted phenyl benzenesulfonylureas. These ureas were synthesized by condensation, showcasing the utility of 2-(Trifluoromethyl)benzenesulfonyl fluoride in creating structurally diverse molecules with potential applications in various fields (Ta-n, 2015).

Aromatic Trifluoromethylation

The compound plays a significant role in aromatic trifluoromethylation processes. It contributes to the development of fluorinated organic compounds, widely used in pharmaceuticals and agrochemicals due to their unique properties. This application underscores the compound's relevance in creating biologically active and useful materials (Tomashenko & Grushin, 2011).

Nucleophilic Aromatic Substitution Reactions

In the context of nucleophilic aromatic substitution (SNAr) reactions, 2-(Trifluoromethyl)benzenesulfonyl fluoride is used to generate anhydrous fluoride salts. These salts facilitate SNAr fluorination of various aryl and heteroaryl chlorides, highlighting the compound's versatility in organic synthesis (Cismesia et al., 2017).

Transition Metal Catalysis

2-(Trifluoromethyl)benzenesulfonyl fluoride is also integral in transition metal-catalyzed transformations, particularly in the preparation of fluorinated targets. Its utility extends to the synthesis of fluorine-containing pharmaceuticals and agrochemicals, demonstrating its critical role in modern chemical synthesis (Hollingworth & Gouverneur, 2012).

Polymer Chemistry

The compound has applications in polymer chemistry, particularly in the preparation of thin cation-exchange films. These films are used in various industrial applications, signifying the compound's importance in material science and engineering (Uchimoto et al., 2000).

Radiofluorination in PET Imaging

In positron emission tomography (PET) imaging, 2-(Trifluoromethyl)benzenesulfonyl fluoride contributes to the development of fluorine-18 labeled radiopharmaceuticals. Its involvement in radiofluorination reactions is crucial for creating diagnostic agents used in medical imaging (Rotstein et al., 2014).

Catalytic Fluorination

The compound is involved in catalytic fluorination reactions, particularly in the selective activation of benzylic, allylic, and unactivated C-H bonds. This process is crucial for the synthesis of diverse fluorinated molecules, reflecting the compound's significance in advanced organic synthesis (Groendyke et al., 2016).

Mechanism of Action

Sulfonyl fluorides have been identified and utilized in the realms of biology, pharmaceuticals, and functional molecules for their unique stability-reactivity balance . They are privileged motifs in the selective covalent interaction with context-specific amino acids or proteins for diverse applications .

Safety and Hazards

This chemical is considered hazardous and may cause severe skin burns and eye damage . It may also cause respiratory irritation . It is advised to handle this compound with protective gloves, clothing, and eye/face protection, and to use it only outdoors or in a well-ventilated area .

Future Directions

Fluorine compounds, including those with a trifluoromethyl group, are known for their abundance in more than 20% of pharmaceutical and agrochemical products . This is mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides . The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs . This suggests a promising future for the development and application of such compounds .

properties

IUPAC Name

2-(trifluoromethyl)benzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4O2S/c8-7(9,10)5-3-1-2-4-6(5)14(11,12)13/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHIWBACRZVGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)benzenesulfonyl fluoride

CAS RN

52201-00-0
Record name 52201-00-0
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